Dazepinil
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Overview
Description
DAZEPINIL is a chemical compound with the molecular formula C17H18N2. It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DAZEPINIL typically involves the formation of the benzodiazepine core structure. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with a suitable diketone can lead to the formation of the benzodiazepine ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the purification and isolation of intermediates. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed in the purification stages .
Chemical Reactions Analysis
Types of Reactions: DAZEPINIL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced benzodiazepine derivatives .
Scientific Research Applications
DAZEPINIL has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
DAZEPINIL exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuron and inhibition of neuronal activity. This mechanism underlies its anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness of DAZEPINIL: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in certain therapeutic applications. Its distinct chemical structure also allows for the exploration of novel derivatives with potentially improved efficacy and safety profiles .
Properties
CAS No. |
75241-19-9 |
---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine |
InChI |
InChI=1S/C17H18N2/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 |
InChI Key |
STDYWHYUOSSCBO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |
75991-50-3 | |
Synonyms |
4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine |
Origin of Product |
United States |
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